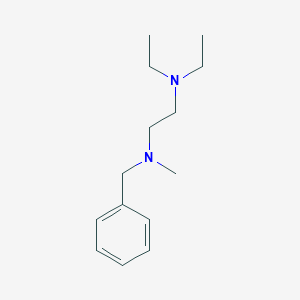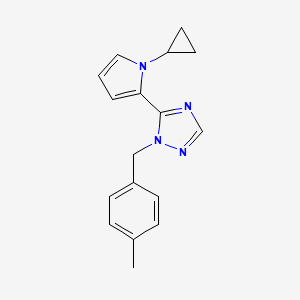
N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N,N'-diethyl-N-methyl-1,2-ethanediamine (BDEMEA) is a chemical compound widely used in scientific research. It is a tertiary amine with a benzyl group attached to one nitrogen atom, and ethyl and methyl groups attached to the other nitrogen atom. BDEMEA is a colorless liquid with a strong odor, and it is highly soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and facilitating their transfer between molecules. It may also act as a reducing agent, donating electrons to other molecules and facilitating chemical reactions.
Biochemical and Physiological Effects:
N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to have low toxicity in animal studies, with no significant adverse effects observed at doses up to 1000 mg/kg. However, it can cause skin and eye irritation, and inhalation of the vapor can cause respiratory irritation. N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to have anticonvulsant properties in animal models, and it may have potential as a treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine is its high solubility in water and organic solvents, making it easy to dissolve and work with in laboratory experiments. It is also relatively inexpensive compared to other ligands and catalysts. However, N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine has limited stability in air and light, and it can decompose over time, making it less effective as a ligand or catalyst.
Orientations Futures
There are several potential future directions for research on N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine. One area of interest is the development of new antimicrobial and antifungal agents based on N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine and its derivatives. Another area of interest is the use of N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine as a ligand for metal ions in catalytic and synthetic applications. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine and its potential therapeutic applications in the treatment of neurological disorders such as epilepsy.
Méthodes De Synthèse
N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine can be synthesized by several methods, including the reaction of benzyl chloride with diethylamine and methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a quaternary ammonium intermediate, which is then reduced to form N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine. Other methods include the reaction of benzylamine with diethyl and methyl chlorides, or the reaction of benzyl cyanide with diethylamine and methylamine.
Applications De Recherche Scientifique
N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine is widely used in scientific research as a ligand for metal ions, such as copper, nickel, and zinc. It is also used as a catalyst for various organic reactions, including the reduction of ketones and aldehydes. N-benzyl-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
N-benzyl-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-4-16(5-2)12-11-15(3)13-14-9-7-6-8-10-14/h6-10H,4-5,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUXKSNCDSCAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N',N'-diethyl-N-methylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)

![2-methyl-5-{[(4-methylphenyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5691838.png)
![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)

![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)

![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)